molecular formula C19H20N2O3 B5625338 3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No. B5625338
M. Wt: 324.4 g/mol
InChI Key: ZFZQKKVBUANICW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic synthesis routes, typically starting from basic aromatic or heteroaromatic compounds. These processes may include steps such as alkylation, arylation, and condensation reactions. For instance, the synthesis of similar pyrazole derivatives often involves the reaction of appropriate phenols with hydrazine derivatives under controlled conditions to form the desired pyrazole core structure, followed by further functionalization to introduce ethoxy and methyl groups (Shandala et al., 1984).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by spectroscopic methods, including NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques provide insights into the arrangement of atoms, the geometry of the molecule, and its electronic structure. For example, studies on related compounds have highlighted the planar nature of the benzene ring system and its interactions with adjacent pyrazole rings, as well as intramolecular hydrogen bonding that can influence molecular conformation (Tang et al., 2014).

Chemical Reactions and Properties

Pyrazole derivatives like 3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol participate in a variety of chemical reactions, reflecting their rich chemistry. These can include nucleophilic substitution reactions, electrophilic additions, and coupling reactions, which are pivotal in further modifying the molecular structure for specific applications. The presence of multiple functional groups enables a diverse range of chemical transformations (Akkurt et al., 2005).

Physical Properties Analysis

The physical properties of such molecules, including melting and boiling points, solubility, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be used, stored, and applied in various domains. For example, the crystalline structure and solubility in different solvents can significantly affect the compound's applicability in material science and pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, reactivity towards different classes of reagents, and stability under various conditions, define the versatility and potential utility of these compounds. The electronic structure, including HOMO-LUMO gap and electron distribution, provides insights into the reactivity and interaction of these molecules with other chemical entities. Studies often use computational chemistry methods, such as DFT, to predict and analyze these properties, guiding experimental work (Viji et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers as part of a collection of rare and unique chemicals, but does not collect analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

3-ethoxy-2-methyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-4-23-16-11-10-15(18(22)12(16)2)17-19(13(3)20-21-17)24-14-8-6-5-7-9-14/h5-11,22H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZQKKVBUANICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C2=NNC(=C2OC3=CC=CC=C3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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